molecular formula C16H11ClN2O2 B4417924 2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetamide

2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetamide

Cat. No.: B4417924
M. Wt: 298.72 g/mol
InChI Key: SREBLZCTLHHLSG-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound contains an indolizinyl group, which is a fused bicyclic ring system, and a chlorophenyl group, which is a benzene ring substituted with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetamide typically involves the following steps:

    Formation of the Indolizinyl Core: The indolizinyl core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorobenzene derivative and a suitable nucleophile.

    Formation of the Oxoacetamide Group: The oxoacetamide group can be formed through an acylation reaction using an acyl chloride or anhydride and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxo groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one
  • 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetamide is unique due to its specific indolizinyl core and the presence of both the chlorophenyl and oxoacetamide groups. This combination of structural features contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)indolizin-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-11-6-4-10(5-7-11)13-9-12-3-1-2-8-19(12)14(13)15(20)16(18)21/h1-9H,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREBLZCTLHHLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N2C=C1)C(=O)C(=O)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetamide
Reactant of Route 2
2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetamide
Reactant of Route 3
2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetamide
Reactant of Route 4
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2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetamide
Reactant of Route 5
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2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetamide
Reactant of Route 6
2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetamide

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